
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol, also known as MPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTT has a thiazole ring and a methoxyphenyl group attached to it, which makes it a highly versatile molecule for drug design and development.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, leading to its anti-inflammatory activity. This compound has also been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress, and improvement of cognitive function. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol is its high stability, making it a suitable candidate for various lab experiments. However, its low solubility in water can pose a challenge in certain experimental setups. Additionally, the lack of in vivo studies on this compound limits our understanding of its pharmacokinetics and potential toxicity.
Orientations Futures
There are several future directions for the research of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol, including the development of novel drug formulations and the exploration of its potential therapeutic applications in various disease states. The identification of its molecular targets and the elucidation of its pharmacokinetics and toxicity profile are also essential for the development of safe and effective drugs based on this compound. Additionally, the synthesis of this compound derivatives with enhanced pharmacological properties can lead to the development of more potent drugs.
In conclusion, this compound is a promising compound with potential therapeutic applications in various disease states. Its anti-inflammatory, antimicrobial, and antioxidant activities make it a versatile molecule for drug design and development. Further research is required to fully understand its pharmacological properties and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol can be achieved through various methods, including the reaction of 4-methoxyphenyl-1,3-thiazol-2-amine with carbon disulfide and sodium hydroxide. This reaction produces a yellow crystalline compound that can be purified through recrystallization. Another method involves the reaction of 4-methoxyphenyl-1,3-thiazol-2-amine with Lawesson's reagent, which results in the formation of this compound.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, antimicrobial, and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Propriétés
Formule moléculaire |
C10H9NOS2 |
|---|---|
Poids moléculaire |
223.3 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H9NOS2/c1-12-8-4-2-7(3-5-8)9-6-14-10(13)11-9/h2-6H,1H3,(H,11,13) |
Clé InChI |
HHKFGXNOUWCQEF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=S)N2 |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
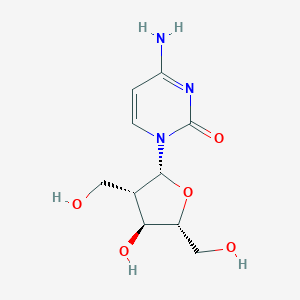

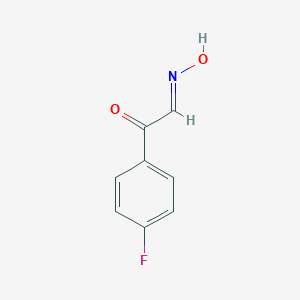


![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B232583.png)
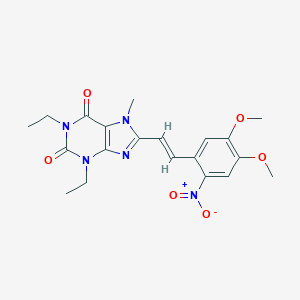
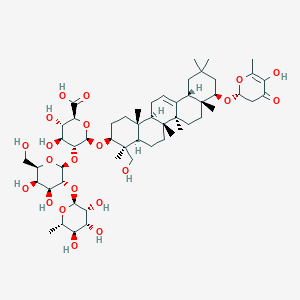
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)
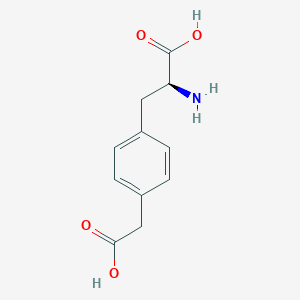


![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)